molecular formula C5H3ClN2O4S B7873319 3-Nitropyridine-4-sulfonyl chloride

3-Nitropyridine-4-sulfonyl chloride

Cat. No.: B7873319
M. Wt: 222.61 g/mol
InChI Key: CUDLCJASBFLWCF-UHFFFAOYSA-N
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Description

3-Nitropyridine-4-sulfonyl chloride is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the third position and a sulfonyl chloride group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyridine-4-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonylation. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The sulfonylation step involves the reaction of 3-nitropyridine with chlorosulfonic acid (HSO₃Cl) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the nitration and sulfonylation steps.

Scientific Research Applications

3-Nitropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitropyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate derivatives, which can have various biological activities . The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the second position.

    4-Nitropyridine-3-sulfonyl chloride: Similar structure but with the nitro and sulfonyl chloride groups swapped.

    2-Nitropyridine-5-sulfonyl chloride: Another isomer with different positioning of the functional groups.

Uniqueness

3-Nitropyridine-4-sulfonyl chloride is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Properties

IUPAC Name

3-nitropyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-1-2-7-3-4(5)8(9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDLCJASBFLWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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